Cas no 1483970-02-0 (methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate)

methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate
- AKOS015285995
- EN300-1843429
- 1483970-02-0
-
- Inchi: 1S/C12H11NO3/c1-16-12(15)11(14)10-4-2-3-8-7-13-6-5-9(8)10/h2-7,11,14H,1H3
- InChI Key: YWHBWBMKLFPXMA-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1=CC=CC2C=NC=CC1=2
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 59.4Ų
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843429-1.0g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1843429-2.5g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1843429-5g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1843429-0.05g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1843429-5.0g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1843429-10g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1843429-10.0g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1843429-0.25g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1843429-0.1g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1843429-0.5g |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate |
1483970-02-0 | 0.5g |
$809.0 | 2023-09-19 |
methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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4. Book reviews
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate
Methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate (CAS No. 1483970-02-0): A Comprehensive Overview in Modern Chemical Biology
Methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate, identified by its unique Chemical Abstracts Service number CAS No. 1483970-02-0, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its ester functionality and the incorporation of an isoquinoline moiety, has garnered attention due to its potential applications in drug discovery and molecular recognition.
The structural motif of methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate combines a hydroxyl group with an acetic acid ester, creating a versatile scaffold that can interact with biological targets in diverse ways. The isoquinoline ring system, known for its presence in various bioactive natural products and pharmaceuticals, adds a layer of complexity and functionality that makes this compound particularly intriguing for researchers.
In recent years, there has been a growing emphasis on the development of small molecules that can modulate biological pathways with high specificity. The isoquinoline scaffold, in particular, has been extensively studied for its role in interactions with enzymes and receptors. For instance, derivatives of isoquinoline have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The presence of the hydroxyl and ester groups in methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate suggests potential for further derivatization, enabling the creation of novel compounds with tailored biological activities.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, such scaffolds are often used to develop lead compounds that can be optimized through structure-activity relationship (SAR) studies. The flexibility offered by the hydroxyl and ester groups allows for modifications that can enhance binding affinity, metabolic stability, and pharmacokinetic properties.
Recent studies have highlighted the importance of isoquinoline derivatives in developing inhibitors for kinases and other enzymes involved in signal transduction pathways. For example, research has demonstrated that certain isoquinoline-based compounds can selectively inhibit specific kinases without affecting others, thereby reducing side effects. The compound methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate could potentially serve as a precursor for such selective inhibitors.
The synthesis of methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate presents an interesting challenge due to the complexity of the isoquinoline ring system. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds necessary for this structure.
In addition to its potential as a pharmacophore, methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate may also find applications in materials science and catalysis. The unique electronic properties of the isoquinoline moiety make it a candidate for use in organic electronics and optoelectronic devices. Furthermore, its ability to coordinate with metals could make it useful in designing novel catalysts for organic transformations.
The biological activity of this compound is further enhanced by its ability to engage multiple binding sites on biological targets. This polyvalent interaction can lead to increased binding affinity and prolonged duration of action, which are desirable properties for therapeutic agents. Computational studies have shown that the hydroxyl and ester groups can form hydrogen bonds and other non-covalent interactions with key residues in target proteins, stabilizing the binding complex.
As research continues to uncover new applications for small molecules like methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate, it is likely that this compound will play a significant role in future drug development efforts. Its unique structural features offer a rich foundation for innovation, making it a valuable asset in the chemical biologist's toolkit.
The growing interest in isoquinoline derivatives is also driven by their potential environmental benefits. Unlike some traditional chemical entities, isoquinolines can often be synthesized from renewable resources, aligning with the principles of green chemistry. This sustainability aspect is increasingly important as the pharmaceutical industry seeks to minimize its environmental footprint.
In conclusion, methyl 2-hydroxy-2-(isoquinolin-5-yl)acetate (CAS No. 1483970-02-0) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structure, combining an isoquinoline scaffold with functional hydroxyl and ester groups, makes it a versatile building block for developing novel therapeutics. As research progresses, this compound is expected to contribute to advancements across multiple domains, from drug discovery to materials science.
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